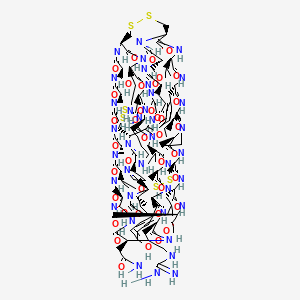
Cycloviolin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloviolin C is a natural product found in Palicourea condensata and Leonia cymosa with data available.
Applications De Recherche Scientifique
Anti-HIV Properties
Cycloviolins, including Cycloviolin C, have shown potential in anti-HIV applications. They are macrocyclic peptides isolated from the tropical plant Leonia cymosa. These compounds, including this compound, display notable anti-HIV activity due to their unique structure comprising intramolecular disulfide bridges (Hallock et al., 2000).
Antiviral Activities
Cycloviolacin Y5, closely related to this compound, has been identified as one of the most potent cyclotides in terms of anti-HIV activity. The study suggests a positive correlation between the hydrophobicity of these compounds and their anti-HIV effectiveness, indicating potential broader antiviral applications (Wang et al., 2008).
Antitumor Activity
This compound has been explored for its antitumor properties. Cycloviolacin O2, closely related to this compound, has been evaluated for its cytotoxic activity against human tumor cell lines, demonstrating potential for cancer treatment (Burman et al., 2010).
Reversible Antifouling Effect
This compound shows promise in non-toxic, reversible antifouling applications. Studies have indicated that cycloviolacin O2, from the same family as this compound, effectively inhibits the settlement of barnacles, a common marine fouling organism, at low concentrations (Göransson et al., 2004).
Chemosensitizing Abilities
This compound may have chemosensitizing abilities for cancer treatment. Cycloviolacin O2, a related compound, enhances the cytotoxic effects of doxorubicin in drug-resistant breast cancer cells, suggesting potential in overcoming drug resistance (Gerlach et al., 2010).
Anticancer and Toxicity Correlation
The cytotoxic properties of cyclotides like this compound are associated with their interaction with specific phospholipids. This interaction underpins their potential as anticancer therapeutics, highlighting the need to balance their therapeutic and toxic effects (Henriques et al., 2014).
Comprehensive Plant Host Defense
Cycloviolacin O2, related to this compound, demonstrates significant activity against plant pathogens, suggesting that cycloviolacins, including this compound, could be part of a comprehensive plant defense system. This has implications for agricultural applications, particularly in pest and disease management (Slazak et al., 2018).
Propriétés
Bioactivité |
Antiviral |
|---|---|
Séquence |
GIPCGESCVFIPCLTTVAGCSCKNKVCYRN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



